(2-Hydroxyphenyl)acetate: Metabolic Pivot & Synthetic Scaffold
(2-Hydroxyphenyl)acetate: Metabolic Pivot & Synthetic Scaffold
Technical Guide for Drug Development & Application Scientists
Executive Summary
(2-Hydroxyphenyl)acetate (2-HPAA) occupies a unique niche in pharmaceutical chemistry as both a critical metabolic biomarker and a volatile synthetic intermediate. Structurally, it is defined by the ortho-positioning of a phenolic hydroxyl group relative to an acetic acid moiety.[1] This proximity is not merely ornamental; it dictates the molecule's high propensity for intramolecular cyclization into benzofuran-2(3H)-one (coumaran-2-one).
For drug development professionals, 2-HPAA presents a duality:
-
In Toxicology: It is a minor but toxicologically relevant metabolite of coumarin, distinguishing human (safe) vs. rodent (hepatotoxic) metabolic profiles.
-
In Synthesis: It serves as a "masked" benzofuran precursor, essential in the manufacturing of beta-blockers (e.g., Atenolol) and heterocyclic libraries.
This guide synthesizes the physicochemical behavior, metabolic pathways, and handling protocols required to utilize 2-HPAA effectively.
Part 1: Molecular Architecture & Physicochemical Profile
The behavior of (2-Hydroxyphenyl)acetate is governed by the ortho-effect. Unlike its meta or para isomers, the ortho isomer is capable of forming a pseudo-cyclic structure via hydrogen bonding, which lowers its pKa and enhances its reactivity toward lactonization.
1.1 Key Physicochemical Data[1]
| Property | Value | Context for Application |
| CAS Number | 614-75-5 | Registry ID for the parent acid.[2][3][4] |
| Formula | MW: 152.15 g/mol .[2][3][4][5] | |
| pKa (COOH) | ~4.17 | Exists as the acetate anion at physiological pH (7.4). |
| Solubility | Methanol, Water, Ether | High water solubility requires specific extraction protocols (e.g., acidification + ethyl acetate) for isolation. |
| Melting Point | 145–147 °C | Sharp melting point indicates high purity; broadening suggests lactone contamination. |
| Stability | Acid-Sensitive | Critical: Spontaneously cyclizes to benzofuran-2(3H)-one under acidic/dehydrating conditions. |
1.2 The Lactonization Equilibrium
The most common failure mode in handling 2-HPAA is unintentional cyclization. In aqueous solution, the open-chain acid is stable. However, in the presence of acid catalysts or during drying processes (heat + vacuum), the molecule sheds water to form the lactone.
Figure 1: The acid-catalyzed equilibrium between 2-HPAA and its lactone form. Note that this reaction is reversible; basic conditions open the ring back to the acetate.
Part 2: Biological Significance & Toxicology
In drug metabolism (DMPK), 2-HPAA is a pivotal marker for distinguishing species-specific toxicity.
2.1 The Coumarin Conundrum
Coumarin is hepatotoxic in rats but safe in humans.[6] This difference is driven by CYP450 selectivity.
-
Humans (CYP2A6): 7-Hydroxylation (Detoxification).[7]
-
Rodents (CYP1A2/2E1): 3,4-Epoxidation
(2-Hydroxyphenyl)acetate (Toxification pathway).
The presence of elevated 2-HPAA in urine suggests activation of the hepatotoxic pathway involving the unstable 3,4-epoxide intermediate.
2.2 Metabolic Pathway Visualization
Figure 2: Divergent metabolic pathways of Coumarin.[6] The red path leads to 2-HPAA and is associated with hepatotoxicity.
Part 3: Synthetic Protocols
For synthetic chemists, 2-HPAA is a feedstock for benzofuran scaffolds.
Protocol A: Controlled Lactonization to Benzofuran-2(3H)-one
Objective: Convert 2-HPAA to its lactone form with >95% yield using azeotropic distillation.
Materials:
-
(2-Hydroxyphenyl)acetic acid (10.0 g)
-
Toluene (100 mL) – Solvent & Water carrier
-
p-Toluenesulfonic acid (pTSA) (0.5 g) – Catalyst
-
Dean-Stark apparatus
Methodology:
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and attach a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 2-HPAA, Toluene, and pTSA to the RBF.
-
Reflux: Heat the mixture to vigorous reflux (approx. 115 °C bath temp).
-
Monitoring: Observe water collection in the trap. The theoretical water yield for 10g starting material is ~1.18 mL. Reaction is complete when water evolution ceases (approx. 2-3 hours).
-
Workup: Cool to room temperature. Wash the toluene layer with saturated
(2 x 30 mL) to remove unreacted acid and catalyst. -
Isolation: Dry the organic layer over
, filter, and concentrate in vacuo. -
Result: Benzofuran-2(3H)-one is obtained as an oil or low-melting solid.
Scientist's Note: Do not use ethanol or methanol as solvents; they will form the ethyl/methyl ester instead of the lactone.
Part 4: Analytical Characterization (HPLC)
Quantification of 2-HPAA in biological fluids (urine/plasma) requires acidification to ensure the molecule is in a single protonation state and to prevent peak tailing.
Protocol B: HPLC-UV Detection
-
Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase A: Water + 0.1% Phosphoric Acid (
).[8] -
Mobile Phase B: Acetonitrile.[4]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 275 nm (Phenolic absorption).
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5%
60% B -
15-20 min: 60% B
-
Validation Check:
The retention time of 2-HPAA is highly pH-dependent. If the peak splits or tails significantly, check the pH of Mobile Phase A. It must be pH < 3.0 to suppress ionization of the carboxylic acid (
References
-
Human Metabolome Database (HMDB). "Metabocard for 2-Hydroxyphenylacetic acid (HMDB0000624)." HMDB.[5] Available at: [Link]
-
Lake, B. G. (1999).[7][9] "Coumarin metabolism, toxicity and carcinogenicity: relevance for human risk assessment." Food and Chemical Toxicology. Available at: [Link]
-
Born, S. L., et al. (2000).[9] "Coumarin metabolism in human liver microsomes: role of cytochrome P450 2A6."[7][9] Drug Metabolism and Disposition. Available at: [Link]
Sources
- 1. kajay-remedies.com [kajay-remedies.com]
- 2. 2-Hydroxyphenylacetic acid | 614-75-5 [chemicalbook.com]
- 3. 2-Hydroxyphenylacetic acid, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. 2-Hydroxyphenylacetic acid | SIELC Technologies [sielc.com]
- 5. (2-Hydroxyphenyl)acetic acid | C8H8O3 | CID 11970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Coumarin - Wikipedia [en.wikipedia.org]
- 7. Coumarin - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Metabolic activation and deactivation of dietary-derived coumarin mediated by cytochrome P450 enzymes in rat and human liver preparations [jstage.jst.go.jp]
